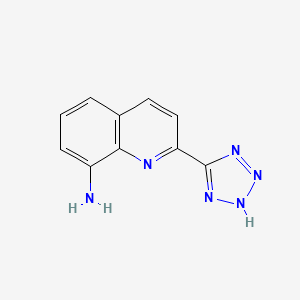
3-(dipropylamino)-3,4-dihydro-2H-chromen-6-ol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dipropylamino)-3,4-dihydro-2H-chromen-6-ol hydrobromide is a chemical compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dipropylamino)-3,4-dihydro-2H-chromen-6-ol hydrobromide typically involves the reaction of chromene derivatives with dipropylamine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are often employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dipropylamino)-3,4-dihydro-2H-chromen-6-ol hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene-quinones, while reduction can produce dihydrochromenes.
Applications De Recherche Scientifique
3-(Dipropylamino)-3,4-dihydro-2H-chromen-6-ol hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(dipropylamino)-3,4-dihydro-2H-chromen-6-ol hydrobromide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Dimethylamino)-3,4-dihydro-2H-chromen-6-ol hydrobromide
- 3-(Diethylamino)-3,4-dihydro-2H-chromen-6-ol hydrobromide
Uniqueness
Compared to similar compounds, 3-(dipropylamino)-3,4-dihydro-2H-chromen-6-ol hydrobromide has unique properties due to the presence of the dipropylamino group. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific research applications.
Propriétés
| 112460-73-8 | |
Formule moléculaire |
C15H24BrNO2 |
Poids moléculaire |
330.26 g/mol |
Nom IUPAC |
3-(dipropylamino)-3,4-dihydro-2H-chromen-6-ol;hydrobromide |
InChI |
InChI=1S/C15H23NO2.BrH/c1-3-7-16(8-4-2)13-9-12-10-14(17)5-6-15(12)18-11-13;/h5-6,10,13,17H,3-4,7-9,11H2,1-2H3;1H |
Clé InChI |
DEGKLWTVBSCBIS-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C1CC2=C(C=CC(=C2)O)OC1.Br |
Numéros CAS associés |
116005-04-0 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


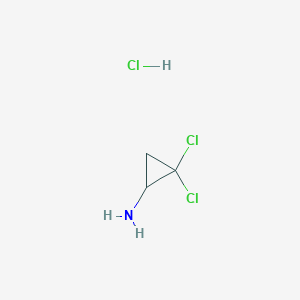
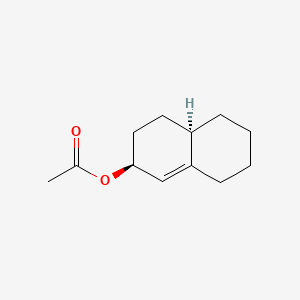

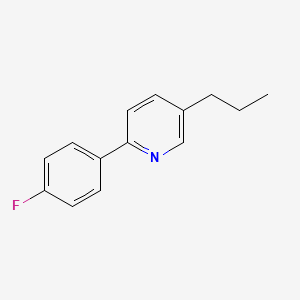
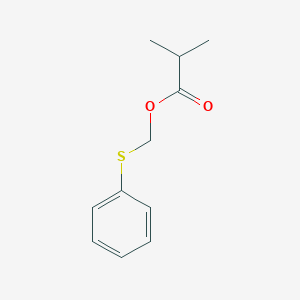

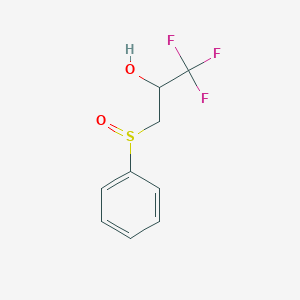
![N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide](/img/structure/B14319135.png)
![2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one](/img/structure/B14319138.png)
